2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
説明
特性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDIIYVMINKXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84746-24-7 | |
| Record name | 1,4-Di(pyrimidin-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2-pyrimidinyl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DI(PYRIMIDIN-2-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3J1GA4R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Reaction Mechanism and Stoichiometry
Piperazine’s secondary amine groups sequentially displace chloride from 2-chloropyrimidine. To favor bis-substitution, a 1:2 molar ratio of piperazine to 2-chloropyrimidine is critical. Excess 2-chloropyrimidine minimizes mono-substituted byproducts. For example, a reaction using 18 mmol of 2-chloropyrimidine and 45 mmol of piperazine in water with potassium carbonate (K₂CO₃) yielded 88% of the bis-substituted product after 1 hour at 60–65°C.
Solvent and Base Selection
Polar protic solvents like water enhance nucleophilicity, while aprotic solvents (e.g., acetonitrile, DMF) improve reaction rates. Base choice also impacts efficiency:
Table 1: Comparison of Solvent and Base Systems
| Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Water | K₂CO₃ | 60–65 | 88 | |
| Acetonitrile | Et₃N | 80 (reflux) | 85 | |
| DMF | K₂CO₃ | 100 | 78 |
Optimization Strategies for Enhanced Yield
Temperature and Reaction Time
Elevated temperatures (60–100°C) accelerate substitution but risk decomposition. Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, 15 minutes at 120°C in DMF with K₂CO₃ yielded 82% product.
Catalytic Additives
Incorporating catalytic KI (10 mol%) in acetonitrile increases yields to 90% by stabilizing the transition state. This aligns with industrial protocols using KI to enhance kinetics in piperazine derivatives.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patent data highlight the use of continuous flow systems for scalable synthesis. A toluene-based process with triethylamine at 20–25°C achieves 95% conversion in 30 minutes, minimizing byproducts.
Purification Techniques
Industrial workflows employ crystallization over column chromatography. For example, cooling the reaction mixture to 35°C precipitates 1,4-bispyrimidylpiperazine, which is filtered, and the filtrate is concentrated to recover additional product.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
化学反応の分析
Nucleophilic Substitution Reactions
The pyrimidine rings in this compound undergo regioselective nucleophilic substitution under controlled conditions.
Key Findings:
-
Chloride Displacement : Reaction with dimethylamine at ambient temperature selectively substitutes the 4-chloro group on a dichloropyrimidine precursor, yielding 4-dimethylamino derivatives (e.g., 4-dimethylamino-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) with >90% efficiency .
-
Piperazine Functionalization : The piperazine nitrogen reacts with electrophiles such as propionic anhydride or acryloyl chloride, forming carboxamide or thioamide derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
Table 1: Representative Substitution Reactions
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocyclic systems.
Key Findings:
-
Pyrimido[4,5-d]pyrimidines : Intramolecular cyclization with ethyl 2,4-dichloropyrimidine-5-carboxylate forms bicyclic systems, which exhibit enhanced biological activity (e.g., kinase inhibition) .
-
Guanidine Derivatives : Reaction with N,N′-bis-Boc-S-methylisothiourea yields protected guanidines, which are deprotected to generate CDK4/6 inhibitors (IC₅₀ values <50 nM) .
Table 2: Cyclization Reactions and Bioactivity
Oxidation and Reduction Pathways
The pyrimidine ring and side chains participate in redox reactions.
Key Findings:
-
Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties.
-
Hydroxyl Oxidation : Tertiary alcohols adjacent to the piperazine ring are oxidized to ketones using KMnO₄ or CrO₃, though specific yields require optimization.
Key Findings:
-
Antimicrobial Activity : Piperazine-pyrimidine hybrids inhibit Staphylococcus aureus and MRSA (MIC: 2.5–6.7 μg/mL) via DNA gyrase binding .
-
Anticancer Potential : CDK4/6 inhibitors derived from this scaffold arrest cancer cells in the G1 phase (85% accumulation at 0.4 μM) .
Table 3: Biological Efficacy of Derivatives
Key Findings:
科学的研究の応用
Medicinal Applications
A. Kinase Inhibition:
Research indicates that 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as an inhibitor of several kinases, including:
- Casein Kinase 1 (CK1) : This kinase is involved in various cellular processes such as cell proliferation and apoptosis, making it a target for cancer therapy .
- Pim Kinases (Pim1, Pim2, Pim3) : These kinases are implicated in oncogenesis and are often overexpressed in malignancies like prostate cancer. The compound's ability to inhibit these kinases suggests potential therapeutic applications in oncology .
B. Anti-Cancer Research:
The compound has shown promise in preclinical studies for treating solid tumors. Its mechanism involves modulating signaling pathways associated with cell survival and proliferation, particularly in cancers characterized by abnormal kinase activity .
Case Studies
A. In Vitro Studies:
In vitro assays have demonstrated that this compound effectively inhibits the growth of cancer cell lines expressing high levels of CK1 and Pim kinases. For instance:
- Prostate Cancer Cell Lines : Studies showed a significant reduction in cell viability upon treatment with the compound, correlating with decreased kinase activity .
B. In Vivo Studies:
Animal models have been utilized to assess the therapeutic efficacy of this compound:
- Xenograft Models : In xenograft models of prostate cancer, administration of the compound led to reduced tumor growth rates compared to controls, highlighting its potential as a therapeutic agent .
Data Tables
作用機序
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is relevant to its potential use in treating neurodegenerative diseases.
類似化合物との比較
4-(Pyrimidin-2-yl)piperazin-1-ium Salts
Example Compounds :
- 4-(Pyrimidin-2-yl)piperazin-1-ium chloride (I)
- 4-(Pyrimidin-2-yl)piperazin-1-ium nitrate (II)
Key Differences :
- Structural Features : These salts feature a single pyrimidine group attached to a protonated piperazinium ring, unlike the dual-pyrimidine structure of the target compound.
- Crystallography : Salt (I) crystallizes in the orthorhombic space group P2₁2₁2₁, while (II) adopts P2₁/c. The ionic nature of these salts enhances solubility in polar solvents but may reduce membrane permeability compared to the neutral target compound .
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
CAS : 1503527-77-2 (Molecular formula: C₁₂H₁₉N₅)
Comparison :
- Substituent Effects : Replacing one pyrimidine with a pyrrolidine ring introduces a five-membered amine ring, which may alter steric hindrance and electronic properties.
- Physicochemical Properties : Lower molecular weight (233.31 vs. 240.27) and predicted acidity (pKa ~9.79) suggest reduced solubility in physiological conditions compared to the target compound .
- Pharmacokinetics : The pyrrolidine group could enhance metabolic stability due to reduced susceptibility to oxidative degradation .
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine
CAS : 3884-60-4 (Molecular formula: C₁₈H₂₄N₄O₃)
Key Differences :
2-(Piperazin-1-yl)pyrimidine Dihydrochloride
Key Features :
- Simplified Structure : Lacks the second pyrimidine group, resulting in a smaller molecular framework.
Structural and Functional Analysis Table
Research Findings and Implications
- Dual-Pyrimidine Advantage : The target compound’s dual-pyrimidine structure may enhance binding to kinase ATP pockets, as seen in imatinib derivatives .
- Crystallographic Insights : Hydrogen-bonding patterns in salts (e.g., fumarate derivatives) influence solubility and stability, guiding formulation strategies .
- Synthetic Challenges : Introducing two pyrimidine groups requires precise protection-deprotection steps, as demonstrated in chloroacetyl chloride coupling reactions .
生物活性
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound features a piperazine ring substituted with a pyrimidine moiety, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into three main areas: antiviral, anticancer, and antimicrobial properties.
Antiviral Activity
Research has shown that derivatives of pyrimidine compounds exhibit potent antiviral activities against several viruses. For instance, a study highlighted that modifications in the pyrimidine structure significantly enhance antiviral efficacy against the chikungunya virus (CHIKV) and dengue virus (DENV).
Key Findings:
- Selectivity Index: Compounds demonstrated a selectivity index greater than 61 against CHIKV, indicating low toxicity and high efficacy .
- Mechanism of Action: The antiviral mechanism is attributed to the inhibition of viral replication through interference with viral RNA synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines.
Case Study:
A study evaluated the compound's effect on human prostate cancer cells, revealing an IC50 value of 29.77 µg/mL. This indicates significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives, including this compound, have been documented extensively. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Table 2: Antimicrobial Efficacy
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is significantly influenced by their chemical structure. Modifications such as substituents on the piperazine or pyrimidine rings can enhance or diminish their pharmacological effects.
Key Points:
- The presence of electron-withdrawing groups on the pyrimidine ring increases biological activity.
- The spatial arrangement and flexibility of substituents play crucial roles in receptor binding and activity modulation.
Q & A
Basic: What are the standard synthetic routes for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how are intermediates validated?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloropyrimidine reacts with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to form the piperazinyl-pyrimidine core . Intermediate validation involves HPLC purity checks (e.g., 86–94% purity as in automated synthesis workflows) and structural confirmation via ¹H/¹³C NMR and HRMS . Key steps include monitoring reaction progress using TLC and isolating intermediates via column chromatography.
Basic: How is the crystal structure of this compound analyzed, and what conformational insights are gained?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, SC-XRD revealed a chair conformation for the piperazine ring (puckering parameters: Q = 0.5738 Å, θ = 5.20°) and planar pyrimidine rings, stabilized by hydrogen bonding (O–H⋯O/N interactions) . Computational tools like Mercury or Olex2 are used to refine structures and analyze packing motifs.
Advanced: How can automated synthesis platforms improve yield and reproducibility for derivatives of this compound?
Methodological Answer:
Integrated consoles enable capsule-based, fully automated synthesis , minimizing human error. For instance, a study achieved 86–94% purity for related piperazinyl-pyrimidines using pre-programmed reaction sequences, real-time monitoring via inline NMR, and automated purification . Key parameters include:
- Precise temperature control (±0.1°C).
- Optimized solvent gradients for HPLC.
- Machine learning algorithms to predict optimal reaction times .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions (e.g., acetylcholinesterase inhibition vs. inactivity) arise from substituent positioning and steric effects. Systematic approaches include:
- SAR studies : Compare analogs with varied 2-amino or 4-methylpiperazine groups .
- Kinetic assays : Determine Kᵢ values (e.g., 0.5–10 µM for AChE inhibitors) to quantify potency differences .
- Molecular docking : Identify binding poses in AChE (PDB ID 4EY7) to explain why bulky substituents at the 6-position reduce activity .
Advanced: How are molecular docking studies designed to predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Target selection : Prioritize receptors like 5-HT₇ or adenosine A2a, where piperazine-pyrimidine hybrids show precedent .
- Protocol :
- Key metrics : ΔG binding energies ≤ −8 kcal/mol and RMSD < 2 Å indicate robust interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound’s stability in solution?
Methodological Answer:
- UV-Vis spectroscopy : Monitor degradation (λₘₐₓ ~260 nm for pyrimidine) under varying pH (2–12) and temperature (25–60°C).
- NMR stability assays : Track peak shifts in DMSO-d₆ or D₂O over 72 hours .
- HPLC-DAD/MS : Detect decomposition products (e.g., hydrolyzed piperazine rings) .
Advanced: How can computational modeling predict the pKa and solubility of derivatives?
Methodological Answer:
- Software : Use MarvinSketch or ACD/Labs to calculate pKa (predicted 13.23 ± 0.10 for the parent compound) .
- Solubility prediction : Apply COSMO-RS models with input from LogP (calculated ~1.235) and PSA (~60.94 Ų) .
- Validation : Compare with experimental shake-flask data (e.g., solubility <1 mg/mL in water) .
Advanced: What crystallographic challenges arise when analyzing salts or hydrates of this compound?
Methodological Answer:
- Disorder in piperazine rings : Mitigate by cooling crystals to 100 K and using TWINABS for data integration .
- Hydrogen bonding networks : Resolve using high-resolution data (d ~0.8 Å) and SHELXL refinement .
- Hydrate formation : Control humidity during crystal growth (e.g., 40–60% RH) to avoid lattice distortions .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis (risk of amine vapors).
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
- Waste disposal : Collect in halogen-resistant containers for incineration .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in studying this compound’s metabolic pathways?
Methodological Answer:
- Synthesis : Incorporate ¹⁵N at pyrimidine N1/N3 via Buchwald-Hartwig amination with ¹⁵NH₃ .
- Tracing : Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated piperazine in liver microsomes).
- Kinetic isotope effects : Compare kₐᵥₐₗ for ¹⁴N vs. ¹⁵N to elucidate rate-limiting steps in CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
